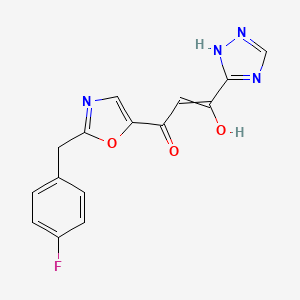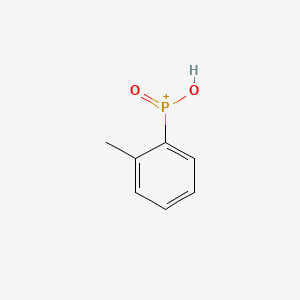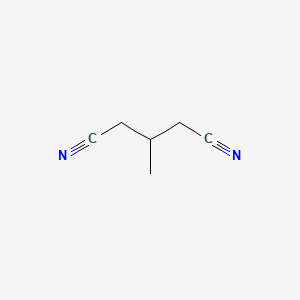
Einecs 260-695-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 260-695-3, also known as Dipropylene glycol diacrylate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods
In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature control systems to maintain optimal reaction conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Dipropylene glycol diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and thiols.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.
Addition Reactions: Reactions with nucleophiles are typically carried out under mild conditions, often at room temperature.
Major Products Formed
Polymerization: The major products are cross-linked polymers used in coatings, adhesives, and sealants.
Addition Reactions: The products are various functionalized derivatives of dipropylene glycol diacrylate.
科学的研究の応用
Dipropylene glycol diacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: It is employed in the preparation of hydrogels for biological applications.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its excellent cross-linking properties.
作用機序
The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization and addition reactions. The compound’s acrylate groups are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of cross-linked networks. These networks are responsible for the compound’s unique properties, such as high mechanical strength and chemical resistance.
類似化合物との比較
Similar Compounds
- Tripropylene glycol diacrylate
- Ethylene glycol diacrylate
- Butylene glycol diacrylate
Uniqueness
Dipropylene glycol diacrylate is unique due to its balanced properties of flexibility and reactivity. Compared to similar compounds, it offers a good compromise between mechanical strength and ease of processing, making it highly versatile for various applications.
特性
CAS番号 |
57358-97-1 |
|---|---|
分子式 |
C9H23NO3Si.C3H4O2 C12H27NO5Si |
分子量 |
293.43 g/mol |
IUPAC名 |
prop-2-enoic acid;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C3H4O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h4-10H2,1-3H3;2H,1H2,(H,4,5) |
InChIキー |
FQNBKXWJDLTWCW-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCN)(OCC)OCC.C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


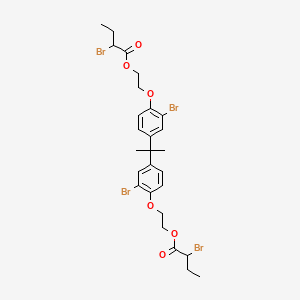


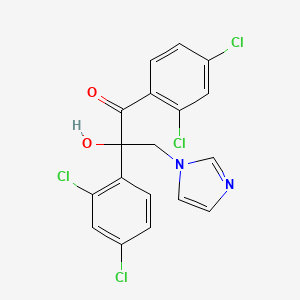

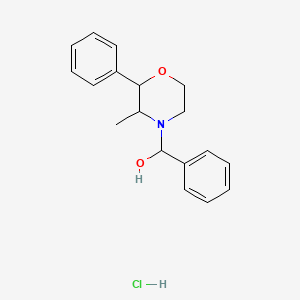
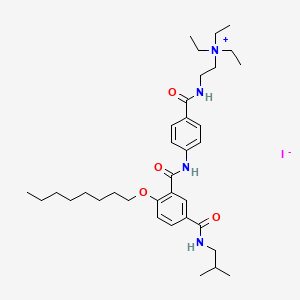
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
